2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5N3O |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
4,6-dihydro-1H-pyrrolo[2,3-c]pyrazol-5-one |
InChI |
InChI=1S/C5H5N3O/c9-4-1-3-2-6-8-5(3)7-4/h2H,1H2,(H2,6,7,8,9) |
InChI Key |
DDZMDGGOAURKNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)NN=C2 |
Origin of Product |
United States |
Synthesis and Chemical Properties of Pyrrolo 2,3 C Pyrazol 5 One Analogs
While specific synthetic routes for 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one are not extensively documented, the synthesis of its isomers, such as 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, has been reported. A notable method involves the recyclization of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with hydrazine (B178648) hydrate. This reaction proceeds via a ring-opening strategy and is compatible with a range of substituents, providing a versatile route to this class of compounds. niscpr.res.in The reaction is typically carried out in a solvent like dioxane at elevated temperatures. niscpr.res.in
The chemical properties of these compounds are influenced by the fused ring system. Spectroscopic analysis of the related 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones reveals characteristic signals. In ¹H NMR spectra, the protons of the 2-hydroxyphenyl moiety show a significant upfield shift compared to their precursors. niscpr.res.in The ¹³C NMR spectra can be complex due to tautomeric transformations of the pyrazole (B372694) ring, with the carbonyl group of the pyrrolone ring appearing at approximately 162 ppm. niscpr.res.in Infrared (IR) spectroscopy shows characteristic absorption bands for the amide carbonyl group in the region of 1660–1690 cm⁻¹. niscpr.res.in
Medicinal Chemistry and Biological Activity Studies of 2,6 Dihydropyrrolo 2,3 C Pyrazol 5 4h One Derivatives
Enzyme Inhibition Studies
Derivatives of the pyrrolopyrazole scaffold have been extensively investigated for their potential to inhibit a range of enzymes involved in various disease pathologies. The unique structural features of this heterocyclic system allow for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.
Protein Kinase Inhibition: Mechanism and Specificity
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrrolopyrazole scaffold has proven to be a valuable framework for the design of potent and selective protein kinase inhibitors. Many of these inhibitors function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to substrate proteins. The pyrrolo[2,3-d]pyrimidine nucleus, a related structure, is considered a deaza-isostere of adenine (B156593), the core component of ATP, highlighting the rationale for its use in designing kinase inhibitors. rjeid.comnih.gov
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human tumors, making them attractive targets for cancer therapy. researchgate.net Derivatives of the closely related 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) scaffold have been identified as potent inhibitors of Aurora kinases. nih.govnih.gov
The mechanism of inhibition by these compounds is typically ATP-competitive. nih.govresearchgate.net The core scaffold of these inhibitors is designed to mimic the adenine moiety of ATP, allowing it to fit into the ATP-binding cleft of the Aurora kinases. nih.gov Key interactions often involve the formation of hydrogen bonds with the hinge region of the kinase, a critical feature for potent inhibition. The design of these inhibitors often focuses on creating a pharmacophore that includes a hydrogen bond donor-acceptor pattern similar to that of ATP, along with hydrophobic features that can interact with non-polar residues in the binding pocket.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Pyrazolo[3,4-b]pyridines | Aurora-A | Not specified | PHA739358 |
| 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles | Aurora Kinases | Potent Inhibition | Not specified |
| Pan-Aurora Inhibitor | Aurora-A, -B, -C | 42, 198, 227 | CCT129202 |
| Selective Aurora-A Inhibitor | Aurora-A | 1.2 | Alisertib (MLN8237) |
| Selective Aurora-B Inhibitor | Aurora-B | 0.37 | Barasertib (AZD1152-HQPA) |
Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein, and mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. Increased kinase activity is a key feature of both familial and sporadic forms of the disease, making LRRK2 a prime target for therapeutic intervention. Inhibition of LRRK2 kinase activity is a major focus of drug development for Parkinson's disease. nih.gov
While direct studies on 2,6-dihydropyrrolo[2,3-c]pyrazol-5(4H)-one derivatives are not prevalent, related pyrazole-containing structures, such as 1-pyrazolyl-5,6-disubstituted indazole derivatives, have been described as LRRK2 inhibitors. nih.gov These inhibitors are designed to block the aberrant signaling of LRRK2. The development of LRRK2 inhibitors often involves targeting the ATP-binding site of the kinase domain.
Specific inhibitory data for this compound derivatives against LRRK2 is not available in the reviewed literature. The table below shows representative data for other pyrazole-based LRRK2 inhibitors.
| Compound Class | Target | IC50 (µM) | Assay |
| 1-Pyrazolyl-5,6-disubstituted indazoles | LRRK2 | Varies | LRRK2 Km ATP LanthaScreen |
Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. The dysregulation of the PI3K/Akt signaling pathway is a common feature in many human cancers. Pyrazole-based compounds have been identified as inhibitors of Akt kinases. mdpi.com
These inhibitors typically act in an ATP-competitive manner. The pyrazole (B372694) scaffold serves as a key structural element that can mimic the binding of ATP to the kinase domain of Akt, thereby preventing its catalytic activity.
While the broader class of pyrazole derivatives has shown activity against Akt kinases, specific data for this compound derivatives is limited in the available literature. The following table provides examples of pyrazole-based Akt inhibitors.
| Compound | Target Kinase | Ki (nM) | IC50 (nM) |
| Afuresertib | Akt1 | 0.08 | - |
| Compound 2 (Afuresertib analog) | Akt1 | - | 1.3 |
Glycogen (B147801) synthase kinase 3 (GSK3) is a serine/threonine kinase involved in a wide range of cellular processes, including glycogen metabolism, cell signaling, and apoptosis. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. While specific studies on this compound derivatives as GSK3 inhibitors are not prominent, the broader class of pyrazole-containing molecules has been explored for this target.
The mechanism of inhibition for many small molecule GSK3 inhibitors is ATP-competitive, where the inhibitor binds to the ATP pocket of the enzyme.
| Compound Class | Target | IC50 |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivatives | GSK3β | Potent Inhibition |
| Maleimido ATP-competitive inhibitor | GSK3β | Not specified |
| Thiazole (B1198619) derivative | GSK3α/β | Not specified |
Dipeptidyl Peptidase IV (DPP-4) Inhibition: Molecular Mechanisms and Incretin (B1656795) Signaling Pathway
Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes. nih.gov
The inhibition of DPP-4 leads to an increase in the circulating levels of active GLP-1 and GIP. nih.gov This enhancement of the incretin system results in several beneficial effects, including increased insulin secretion from pancreatic β-cells, suppression of glucagon (B607659) release from α-cells, and a consequent lowering of blood glucose levels. DPP-4 inhibitors are known for their low risk of hypoglycemia because their action is glucose-dependent.
Pyrazole-based structures have been investigated as DPP-4 inhibitors. nih.govresearchgate.net These compounds are designed to bind to the active site of the DPP-4 enzyme, preventing the degradation of incretin hormones.
While the pyrazole scaffold is explored for DPP-4 inhibition, specific data for this compound derivatives is not widely reported. The following table includes data for representative pyrazole-based DPP-4 inhibitors.
| Compound Class | Target | IC50 (nM) | Reference Compound |
| Pyrazole-based thiosemicarbazones | DPP-4 | 1.266 ± 0.264 | Sitagliptin (4.380 ± 0.319 nM) |
| Trifluoromethyl-substituted pyrazole thiosemicarbazone | DPP-4 | 4.775 ± 0.296 | Sitagliptin |
| Biphenyl-substituted pyrazole thiosemicarbazone | DPP-4 | 18.061 ± 0.311 | Sitagliptin |
SARS-CoV-2 Main Protease Inhibition
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Several studies have investigated the potential of pyrazole-containing compounds as Mpro inhibitors.
In one study, a series of pyrano[2,3-c]pyrazole derivatives were synthesized and evaluated for their inhibitory activity against the SARS-CoV-2 main protease. nih.gov Four compounds, designated as 6, 7, 14, and 18, were identified as the most effective inhibitors. nih.gov When tested at a concentration of 100 μg/mL, these compounds demonstrated significant inhibition of the Mpro enzyme, with compound 18 showing the highest inhibitory efficiency at 84.5%, comparable to the positive control, tipranavir, which had an inhibition of 88.6%. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, were also determined. Compound 18 exhibited the lowest IC50 value of 27.8 μg/mL, indicating the highest potency among the tested derivatives. nih.gov
Table 1: SARS-CoV-2 Main Protease (Mpro) Inhibition by Pyrano[2,3-c]pyrazole Derivatives
| Compound | Inhibition (%) at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|
| 6 | 80.4 | 44.78 |
| 7 | 73.1 | 359.5 |
| 14 | 81.4 | 70.3 |
| 18 | 84.5 | 27.8 |
| Tipranavir (Control) | 88.6 | 13.32 |
Data sourced from a study on pyrano[2,3-c]pyrazole derivatives as potential human coronavirus inhibitors. nih.gov
These findings highlight the potential of the pyranopyrazole scaffold in developing novel inhibitors against the SARS-CoV-2 main protease. nih.govresearchgate.net
Blood Coagulation Factors Xa and XIa Inhibition
Derivatives of the pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold, which shares structural similarities with the core topic, have been investigated as inhibitors of blood coagulation factors Xa and XIa. semanticscholar.orgmdpi.com In one study, a series of new hybrid derivatives were synthesized and evaluated for their in vitro inhibitory properties against these two factors. semanticscholar.org
The study revealed that several of the synthesized molecules exhibited high inhibition values for both factor Xa and factor XIa. semanticscholar.org For the most potent inhibitors, the IC50 values were determined. The best inhibitor for factor Xa showed an IC50 value of 3.68 μM, while the most effective inhibitor for factor XIa had an IC50 of 2 μM. mdpi.com This research indicates that molecules combining the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one and thiazole fragments can act as both selective and dual inhibitors of these coagulation factors. semanticscholar.org
Table 2: Inhibition of Blood Coagulation Factors Xa and XIa
| Factor | Best IC50 Value (µM) |
|---|---|
| Factor Xa | 3.68 |
| Factor XIa | 2 |
Data from in vitro testing of pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives. mdpi.com
Broad-Spectrum Biological Activity Investigations
Anticancer Potential
The pyrazole nucleus is a well-established pharmacophore in the development of anticancer agents. derpharmachemica.comijnrd.org Derivatives of this scaffold have demonstrated promising activity against various cancer cell lines.
In one study, novel pyrazole derivatives were synthesized and screened for their anticancer activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. derpharmachemica.com Several compounds, including P1, P6, P7, P11, and P12, showed significant anticancer activity, comparable to the standard drug doxorubicin. derpharmachemica.com Another study focused on pyrazolyl analogues containing a pyridine (B92270) nucleus and found that one derivative was particularly effective against a human colon cancer cell line (HCT-116) with an IC50 value of 4.2 μM. nih.gov
Research on 1,5-diaryl pyrazole derivatives revealed that compounds T2 and T3 were active against A549 cell lines, while compound T6 was active against the liver cancer cell line (HepG2). mdpi.com Furthermore, a series of 5-aminopyrazole derivatives were designed and synthesized, with some emerging as promising anti-proliferative agents capable of suppressing the growth of specific cancer cell lines. mdpi.com The anticancer properties of these compounds are sometimes linked to their ability to inhibit enzymes like xanthine (B1682287) oxidase. nih.gov
Table 3: Anticancer Activity of Pyrazole Derivatives against Various Cell Lines
| Compound/Derivative Type | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazolyl analogue | HCT-116 (Colon) | 4.2 |
| Compound 7c | MCF-7 (Breast) | 0.6 ± 0.01 |
| Doxorubicin (Control) | MCF-7 (Breast) | 1.6 ± 0.02 |
Data compiled from studies on the anticancer properties of pyrazole derivatives. nih.govresearchgate.net
Antiviral Properties (e.g., Anti-HIV-1)
The pyrazole scaffold has been a subject of interest in the search for new antiviral agents, including those targeting the human immunodeficiency virus type 1 (HIV-1). nih.gov
A study focused on the design and synthesis of novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives and evaluated their anti-HIV-1 activity. nih.gov The results, expressed as the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the therapeutic index (TI = CC50/EC50), showed that several of the new compounds exhibited single-digit micromolar antiviral potencies against HIV-1 with low toxicity. nih.gov Specifically, compounds 9g and 15i demonstrated potent anti-HIV-1 activities with EC50 values below 5 μM and an excellent therapeutic index greater than 100. nih.gov These findings suggest that these compounds could be promising leads for further optimization into clinical anti-HIV-1 agents. nih.gov
Table 4: In Vitro Anti-HIV-1 Activity of 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives
| Compound | EC50 (µM) | CC50 (µM) | TI (CC50/EC50) |
|---|---|---|---|
| 9g | < 5 | > 100 | > 100 |
| 15i | < 5 | > 100 | > 100 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index. nih.gov
Anti-inflammatory Actions
Pyrazole derivatives are known to possess significant anti-inflammatory properties. nih.govnih.gov Research has explored their potential to inhibit inflammatory mediators and pathways.
In a study investigating novel pyrazole analogues, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (compound 4) demonstrated notable anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. nih.gov Another study on 1-aminoalkyl-5,6-diaryl-2-oxopyrrolo[3,4-c]pyrazoles found that several derivatives exhibited anti-inflammatory activity at concentrations as low as 1/100th of that of unsubstituted indoline. researchgate.net These compounds were shown to protect macrophages against LPS-induced elevation of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.net
The anti-inflammatory effects of some pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in inflammatory conditions. mdpi.com
Antimicrobial Activities
The pyrazole moiety is a versatile scaffold that has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govresearchgate.net
One study synthesized a series of pyrazole derivatives and screened them for antimicrobial activity. nih.gov Compound 3, 2-((3-hydroxy-5-methyl-4H-pyrazol-4-yl)(4-hydroxyphenyl)methyl)hydrazinecarboxamide, was found to be highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Compound 4, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed high activity against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov Additionally, compound 2 exhibited significant antifungal activity against Aspergillus niger with an MIC of 1 μg/mL. nih.gov
Another study on pyrazole-based heterocycles demonstrated that most of the tested compounds showed potent growth inhibition against Haemophilus (Gram-negative), Staphylococcus aureus (Gram-positive), and the fungus Candida albicans. nih.gov
Table 5: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | Type | MIC (µg/mL) |
|---|---|---|---|
| 3 | Escherichia coli | Gram-negative Bacteria | 0.25 |
| 4 | Streptococcus epidermidis | Gram-positive Bacteria | 0.25 |
| 2 | Aspergillus niger | Fungus | 1 |
MIC: Minimum Inhibitory Concentration. nih.gov
Elucidation of Key Structural Motifs for Biological Efficacy
The biological efficacy of pyrrolopyrazole derivatives is intrinsically linked to their core structural features. The fused this compound scaffold contains several key motifs that are critical for its interaction with protein targets.
The Pyrrolopyrazole Core: This rigid, bicyclic system serves as the fundamental framework that orients substituents in a defined three-dimensional space. Its planarity and aromatic character facilitate stacking interactions, such as π-π and cation-π interactions, with aromatic residues in a protein's active site. nih.gov
The Lactam Carbonyl Group: The carbonyl group (C=O) at the 5-position of the pyrrolidone ring is a prominent hydrogen bond acceptor. This feature is often critical for anchoring the molecule into the binding site of a target protein through hydrogen bonding with amino acid residues like arginine or lysine.
Pyrazole Nitrogen Atoms: The pyrazole ring contains two adjacent nitrogen atoms. The N-H group at position 2 (or 1, depending on tautomeric form) can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. Studies on related pyrazolo[4,3-c]pyridines have shown that the substitution pattern at the N-1 position of the pyrazole ring is crucial for binding and activity, underscoring the importance of this region for molecular recognition. acs.org The ability of the pyrazole moiety to engage in hydrogen bonding is a key factor in the selectivity of some inhibitors. nih.gov
In essence, the combination of a rigid scaffold, a key hydrogen bond accepting lactam, and the versatile hydrogen-bonding capabilities of the pyrazole ring constitutes the primary structural basis for the biological activity of this class of compounds.
Impact of Substituent Effects on Target Binding and Selectivity
While the core scaffold provides the essential framework for binding, the nature and position of various substituents are critical for modulating potency, selectivity, and pharmacokinetic properties. Although detailed SAR studies on the specific this compound are not extensively published, research on the closely related isomer, 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, provides significant insights into these effects. These derivatives have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. ccspublishing.org.cnexlibrisgroup.com
The SAR studies revealed several key findings:
Substitution at Pyrazole N-1: Placing a benzyl (B1604629) group at the N-1 position of the pyrazole ring was found to significantly enhance inhibitory activity. ccspublishing.org.cnexlibrisgroup.com This suggests the presence of a corresponding hydrophobic pocket in the MDM2 protein that can accommodate an aromatic ring, leading to favorable van der Waals or hydrophobic interactions.
Substitution at Pyrrolidone C-4: The introduction of a phenyl group at the C-4 position of the pyrrolidone ring was a crucial starting point. Further decorating this phenyl ring with a bromine atom, particularly at the para-position, led to a marked increase in potency. ccspublishing.org.cnexlibrisgroup.com Halogen atoms can increase binding affinity through halogen bonding and by modifying the electronic properties of the aromatic ring. mdpi.com
These findings are summarized in the table below, which illustrates the impact of different substituents on the inhibitory activity against the p53-MDM2 interaction.
| Compound ID | R1 (at Pyrazole N-1) | R2 (at C-4 Phenyl) | p53-MDM2 IC50 (µM) |
| 5a | H | H | 2.53 |
| 5b | Benzyl | H | 0.81 |
| 5c | Benzyl | 4-Bromo | 0.21 |
| 5d | Benzyl | 4-Chloro | 0.25 |
| 5e | Benzyl | 4-Methyl | 0.53 |
| 5f | Ethyl | 4-Bromo | 0.89 |
Data derived from studies on 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one derivatives as p53-MDM2 inhibitors. ccspublishing.org.cnexlibrisgroup.com
The data clearly demonstrates that hydrophobic and halogenated substituents at specific positions can dramatically improve target binding. The combination of a benzyl group at R1 and a bromine atom at the R2 position (Compound 5c) resulted in the most potent compound, highlighting a synergistic effect between these two modifications. ccspublishing.org.cn
Stereochemical Influences on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. While the unsubstituted this compound scaffold is achiral, the introduction of substituents can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).
Biological macromolecules, such as enzymes and receptors, are chiral environments. Consequently, they often interact differently with different stereoisomers of a ligand. This can result in one isomer having significantly higher potency, a different pharmacological effect, or better metabolic stability than its counterpart.
For pyrrolopyrazole derivatives, a chiral center can be introduced, for example, by substitution at the C-4 position of the pyrrolidone ring. If a substituent at this position is not symmetrical, it becomes a stereocenter. In such cases, the (R)- and (S)-enantiomers would orient their other substituents differently within the target's binding site. This differential orientation can lead to:
Enhanced Binding: One enantiomer may fit optimally into the binding pocket, forming key interactions (e.g., hydrogen bonds, hydrophobic contacts) that the other cannot.
Steric Hindrance: The orientation of a bulky group in one enantiomer might clash with the protein surface, preventing effective binding, whereas the other enantiomer avoids this clash.
Altered Selectivity: Different spatial arrangements may lead to varying affinities for different protein targets, thus influencing the selectivity profile of the compound.
Although specific studies detailing the stereochemical influences for the this compound scaffold are not prominent in the literature, the fundamental principles of medicinal chemistry dictate that if chiral derivatives were to be synthesized, their stereochemistry would be a critical determinant of their ultimate biological activity.
Scaffold Hopping and Bioisosteric Replacements in Pyrrolopyrazole Drug Design
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes, optimize drug-like properties, and circumvent existing patents. nih.govuniroma1.itresearchgate.net
Bioisosteric replacement involves substituting a functional group or part of a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. nih.gov In the context of the pyrrolopyrazole scaffold, one could envision several bioisosteric replacements:
Replacing the lactam carbonyl with a thiocarbonyl (C=S) or a sulfone group (SO2) to modulate hydrogen bonding capacity and polarity.
Substituting the pyrazole ring with other 5-membered heterocycles like imidazole (B134444), triazole, or isoxazole (B147169) to fine-tune electronic properties and hydrogen bonding patterns.
Scaffold hopping is a more drastic approach where the central core or scaffold of a known active compound is replaced with a structurally different core, while preserving the essential 3D orientation of key binding groups. uniroma1.it The goal is to identify a completely new molecule that mimics the biological activity of the original. researchgate.netresearchgate.net
The this compound core can be considered a valuable candidate in scaffold hopping strategies:
As a Novel Scaffold: It could be used to replace other known bicyclic heterocyclic cores, such as purines, thieno[2,3-c]pyrazoles, or pyrrolopyrimidines, in existing drugs to generate new chemical entities with potentially improved properties. mdpi.comresearchgate.net
As a Template for Hopping: Starting from an active pyrrolopyrazole derivative, computational or knowledge-based methods can be used to design new scaffolds (e.g., pyrazolo[1,5-a]pyrimidines or indazoles) that present the key pharmacophoric features in a similar spatial arrangement. researchgate.netnih.gov
These strategies enable medicinal chemists to expand into novel chemical spaces, leading to the discovery of compounds with enhanced potency, better selectivity, improved pharmacokinetic profiles, and novel intellectual property. nih.govnih.gov
Structure Activity Relationship Sar Studies
Established Synthetic Routes to the Core Structure
The formation of the fused pyrrolopyrazole ring system is primarily achieved through methods that construct the pyrrole (B145914) ring onto a pre-existing pyrazole core or vice-versa. These established routes can be broadly categorized into cyclization, ring-opening, and occasionally, serendipitous discoveries.
Multi-step Cyclization Approaches
Cyclization strategies are a cornerstone in the synthesis of the 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one scaffold. These methods involve the sequential formation of bonds to close the pyrrole ring, often starting from functionalized pyrazole precursors.
The final ring-closing step to form the pyrrolone ring of the target scaffold can often be facilitated by either acidic or basic catalysts. Base-catalyzed cyclization is a common strategy, particularly in cases where an intramolecular aza-Michael addition occurs. For instance, a pyrrole-2-amide bearing an electron-poor alkene can undergo cyclization in the presence of a base like potassium carbonate to form the bicyclic pyrrolopyrazinone structure. mdpi.com Similarly, acidic conditions can be employed to promote condensation and cyclization reactions, driving the formation of the fused heterocyclic system.
The construction of the this compound core can be achieved through the reaction of specifically chosen precursors. A notable example involves the condensation of methyl 4-aryl-2,4-dioxobutanoates with 2-aminoacetonitrile sulfate. This reaction proceeds through a series of steps, likely involving initial condensation, followed by an intramolecular cyclization to form the pyrrolone ring fused to a pyrazole intermediate. The specific conditions and yields for such reactions are highly dependent on the nature of the aryl substituent on the butanoate precursor.
Hydrazine (B178648) and its derivatives are fundamental reagents in pyrazole synthesis, and they play a crucial role in forming the pyrazole portion of the pyrrolopyrazole scaffold. nih.govmdpi.com In many synthetic routes, a precursor containing a 1,3-dicarbonyl or an equivalent reactive species is treated with hydrazine to form the pyrazole ring. mdpi.com Subsequently, the pyrrole ring is constructed.
Alternatively, hydrazine can be used to induce a skeletal remodeling of a different heterocyclic system into a pyrazole. For example, a pyrimidine core can be transformed into a pyrazole through a hydrazine-mediated process. organic-chemistry.org In another approach, the reaction of substituted 1-aminoalkyl-3-hydroxy-3-pyrrolin-2-ones with hydrazine hydrate in boiling glacial acetic acid directly yields 1-aminoalkyl-5,6-diaryl-2-oxopyrrolo[3,4-c]pyrazoles, demonstrating a direct hydrazine-mediated ring closure to form the desired fused system. researchgate.net This transformation involves the cyclocondensation of hydrazine with the pyrrolinone precursor. researchgate.net
Table 1: Examples of Hydrazine-mediated Pyrrolopyrazole Synthesis
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Substituted 1-aminoalkyl-3-hydroxy-3-pyrrolin-2-ones | Hydrazine hydrate | Boiling glacial acetic acid | 1-aminoalkyl-5,6-diaryl-2-oxopyrrolo[3,4-c]pyrazoles | researchgate.net |
| 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones | Hydrazine hydrate | Dioxane, 80 °C | 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones | nih.gov |
Ring-Opening Strategies for Pyrrolopyrazole Formation
An alternative and powerful approach to constructing the pyrrolopyrazole framework involves the ring-opening of a more complex heterocyclic system, followed by rearrangement and re-cyclization. For instance, 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones can be converted into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. nih.gov This transformation is achieved by reacting the chromenopyrrole precursor with hydrazine hydrate, which opens the chromenone ring and subsequently forms the pyrazole ring. nih.gov This strategy allows for the synthesis of a variety of substituted pyrrolopyrazoles from readily available starting materials. nih.gov Similarly, 5-azidopyrazoles are known to undergo ring-opening upon heating, losing nitrogen to form a cyano group, which can then be involved in subsequent cyclization steps to form new fused rings. mdpi.com
Unexpected Synthesis Pathways (e.g., from 5-azido-1,3-diphenyl-1H-pyrazol-4-carbaldehyde)
In the field of chemical synthesis, unexpected reactions can sometimes lead to the discovery of novel compounds and synthetic routes. A striking example is the reaction of 5-azido-1,3-diphenyl-1H-pyrazol-4-carbaldehyde, which, under certain conditions, unexpectedly yielded 1-(1,3-diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazol-5-yl)ethan-1-one. yu.edu.joresearchgate.net This serendipitous discovery highlights a complex rearrangement and cyclization cascade, providing a non-traditional pathway to the pyrrolo[2,3-c]pyrazole core. yu.edu.jo The reaction likely proceeds through the decomposition of the azide, formation of a reactive nitrene intermediate, and subsequent intramolecular cyclization and rearrangement to form the fused bicyclic product. yu.edu.joresearchgate.net
Table 2: Summary of Unexpected Synthesis
| Starting Material | Observed Product | Key Transformation | Reference |
|---|---|---|---|
| 5-Azido-1,3-diphenyl-1H-pyrazol-4-carbaldehyde | 1-(1,3-diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazol-5-yl)ethan-1-one | Azide decomposition, rearrangement, and intramolecular cyclization | yu.edu.joresearchgate.net |
Advanced Synthetic Transformations and Derivatization
The pyrrolopyrazole core is a versatile scaffold amenable to a variety of synthetic modifications. Advanced transformations are employed to introduce diverse functional groups, enabling the exploration of structure-activity relationships and the development of compound libraries.
Functionalization at Key Positions (e.g., N1, C2, C4, C5, C6)
The functionalization of the pyrrolopyrazole nucleus at its various positions is key to creating structural diversity. Different positions on the heterocyclic ring system exhibit distinct reactivity, allowing for selective modifications.
While direct functionalization data for the this compound core is specific, methodologies applied to analogous fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, provide strong evidence for potential transformations. For instance, the hydroxyl group at the C5 position of related pyranopyrazoles can be converted into an O-triflate intermediate. nih.gov This transformation is significant as the triflate group is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. nih.gov This two-step sequence allows for the introduction of a wide array of aryl, heteroaryl, and carbo-functional groups at this position. nih.gov
Furthermore, methylation of a C5-hydroxy group has been demonstrated using methyl iodide in the presence of a base. nih.gov The nitrogen atoms within the pyrazole ring (N1) and the pyrrolone ring (N6) are also key sites for functionalization, often targeted for alkylation or arylation to modulate the compound's properties.
Table 1: Examples of Functionalization Reactions on Related Fused Pyrazole Scaffolds
| Position | Starting Group | Reagent(s) | Product Group | Reaction Type | Source |
|---|---|---|---|---|---|
| C5 | Hydroxyl (-OH) | Triflic anhydride (Tf₂O), TEA | Triflate (-OTf) | Tritylation | nih.gov |
| C5 | Triflate (-OTf) | Arylboronic acid, Pd catalyst | Aryl | Suzuki Coupling | nih.gov |
| C5 | Triflate (-OTf) | Alkene, Pd catalyst | Vinyl | Heck Coupling | nih.gov |
| C5 | Triflate (-OTf) | Terminal alkyne, Pd catalyst | Alkynyl | Sonogashira Coupling | nih.gov |
Palladium-Catalyzed C-H Bond Activation in Heterocyclic Synthesis
Palladium-catalyzed C-H bond activation has emerged as a powerful tool in modern organic synthesis for its atom and step economy. rsc.org This strategy allows for the direct formation of C-C and C-heteroatom bonds by functionalizing otherwise inert C-H bonds, avoiding the need for pre-functionalized substrates. rsc.orgnih.gov
In the context of pyrazole-containing heterocycles, palladium catalysis has been successfully used to construct polycyclic skeletons through dual C-H activation. rsc.org For example, a one-pot synthesis of benzo[c]pyrazolo[1,2-a]cinnolin-1-ones has been developed from 5-pyrazolones and aryl iodides. rsc.org In this process, the pyrazolone (B3327878) moiety acts as an internal directing group, facilitating the sequential palladium-catalyzed C-H activation and subsequent C-C and C-N bond formation to build the fused ring system. rsc.org
This directing group strategy is a cornerstone of modern C-H activation chemistry, enabling high levels of chemo- and regioselectivity. rsc.orgnih.gov The development of bifunctional ligands that participate in and accelerate the C-H cleavage step has further enhanced the reactivity and practicality of these transformations. nih.gov While direct application to the this compound core requires specific investigation, these precedents in pyrazolone chemistry highlight a potent strategy for its synthesis and derivatization. nih.govrsc.org
Multicomponent Reactions for Pyrrolopyrazole Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov MCRs are prized for their operational simplicity, atom economy, and ability to rapidly generate complex molecular architectures and diverse compound libraries from simple precursors. nih.govut.ac.ir
The synthesis of fused pyrazole scaffolds, including pyrrolopyrazoles and the closely related pyranopyrazoles, is frequently achieved through MCRs. semanticscholar.orgmdpi.com A common and powerful approach is the four-component reaction involving an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester like ethyl acetoacetate. ut.ac.irut.ac.irmdpi.com This reaction proceeds through a cascade of condensation, Michael addition, and cyclization steps to furnish the highly functionalized heterocyclic core in a single pot. ut.ac.irsemanticscholar.org
Various catalysts have been employed to promote these reactions, including environmentally benign options like preheated fly-ash in aqueous media, taurine, and reusable solid acid catalysts. ut.ac.irmdpi.comut.ac.ir Catalyst-free conditions, often in green solvents like water or ethanol, have also been successfully developed. semanticscholar.org The versatility of the MCR approach allows for wide variation in the aldehyde component, leading to a broad range of substituted final products. nih.govsemanticscholar.org This strategy is particularly well-suited for creating libraries of compounds for biological screening. nih.gov
Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Yield | Source |
|---|---|---|---|---|---|---|
| Aryl Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Preheated Fly-Ash / Water | 90-95% | ut.ac.irut.ac.ir |
| Aryl Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Taurine / Water | 85-92% | mdpi.com |
| Aryl Aldehyde | Malononitrile | Pyrazolone | None | Water | 78-90% | semanticscholar.org |
Oxidative Cross-Dehydrogenative Coupling (CDC) Reactions
Oxidative cross-dehydrogenative coupling (CDC) represents a state-of-the-art synthetic strategy that involves the formation of a bond between two C-H or C-H/X-H moieties under oxidative conditions. This approach avoids the pre-functionalization of starting materials, leading to higher atom economy and reduced waste.
In the synthesis of pyrazole-containing systems, CDC has been utilized to form new C-C and N-N bonds. A notable example is the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.gov Depending on the catalytic system—either iodine/TBHP or a copper catalyst—this reaction can selectively lead to the formation of iodo-substituted azopyrroles or directly to azopyrrole derivatives. nih.gov The reaction proceeds via a proposed single-electron transfer (SET) mechanism, generating a radical cation intermediate that undergoes further transformation. nih.gov
Another application is the regioselective C-3 acylation of 2H-indazoles with aldehydes, which proceeds through a transition-metal-free CDC reaction using tert-butyl peroxybenzoate (TBPB) as an oxidant. rsc.org This method relies on the generation of an acyl radical from the aldehyde, which then adds to the indazole ring. rsc.org Such strategies provide a powerful means for direct C-H functionalization of heterocyclic cores and could be adapted for the derivatization of the pyrrolopyrazole skeleton.
Fischer Reaction Applications in Pyrrole Synthesis
The Fischer indole synthesis is a classic organic reaction used to synthesize indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The reaction involves a rsc.orgrsc.org-sigmatropic rearrangement of an intermediate enehydrazine. While this reaction is a cornerstone of indole synthesis, its direct application to construct the pyrrole ring of a this compound scaffold is not widely documented in the reviewed literature. The typical precursors and conditions for the Fischer synthesis are geared towards forming the indole's benzene-fused pyrrole ring, which differs structurally from the pyrazole-fused pyrrolone ring system of interest. Synthetic strategies for the pyrrolopyrazole core generally rely on alternative cyclization methods, such as those involving MCRs or the cyclocondensation of pre-functionalized pyrrolinones with hydrazine. nih.govresearchgate.net
Optimization of Laboratory-Scale Synthesis for Diversified Libraries
The efficient synthesis of diversified compound libraries is essential for drug discovery and materials science research. This requires the development of robust and scalable synthetic protocols that are tolerant of a wide range of functional groups.
A key strategy for generating such libraries is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules. nih.gov The optimization of MCR conditions is critical for maximizing yields and ensuring compatibility with diverse starting materials. For example, in the three-component synthesis of chromeno[2,3-c]pyrrole-3,9-diones, a precursor system to pyrrolopyrazoles, reaction conditions were systematically varied. nih.gov Solvents such as ethanol, isopropanol, and THF were tested, along with the effect of an acid catalyst (acetic acid) and temperature. It was found that refluxing in ethanol with a catalytic amount of acetic acid provided the optimal conditions, significantly improving the yield compared to other solvents or the absence of an acid. nih.gov
This optimized protocol was then applied to a wide array of aldehydes and primary amines, successfully generating a library of 223 distinct 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. nih.gov These compounds were subsequently converted into a corresponding library of 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via a ring-opening and recyclization strategy with hydrazine hydrate. nih.gov This two-stage approach, combining an optimized MCR with a subsequent transformation, demonstrates an effective laboratory-scale strategy for producing large, diversified libraries of pyrrolopyrazole-related scaffolds. nih.gov The ability to isolate products by simple crystallization without the need for chromatography further enhances the practicality of the method for library synthesis. nih.gov
Spectroscopic and Crystallographic Analyses of 2,6 Dihydropyrrolo 2,3 C Pyrazol 5 4h One and Its Analogues
X-ray Crystallography for Molecular and Supramolecular Structural Elucidation
The crystal structure reveals not only the molecular architecture but also how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of intermolecular forces. gla.ac.uk In analogues like pyrazolopyrimidines, the planar pyrazole (B372694) moiety is often inclined relative to attached phenyl rings. researchgate.net The insights from X-ray diffraction are crucial for understanding structure-property relationships and for the rational design of new functional molecules.
The arrangement of molecules within a crystal is directed by a network of non-covalent interactions. gla.ac.uk Hydrogen bonds are among the most critical of these, significantly influencing the molecular packing and stability of the crystal lattice. gla.ac.ukresearchgate.net In nitrogen-rich heterocyclic systems, N-H···O, N-H···N, and C-H···O hydrogen bonds are common. researchgate.netresearchgate.net
Intramolecular hydrogen bonds are also pivotal, as they can enforce molecular planarity. nih.gov This planarity is a key feature in many functional materials, contributing to enhanced thermal stability and specific electronic properties through π-electron delocalization. nih.gov For example, in certain tricyclic energetic compounds featuring pyrazole and triazole rings, intramolecular hydrogen bonds between an amino group's hydrogen and an adjacent ring's nitrogen atom result in a nearly coplanar structure. nih.gov
Beyond classical hydrogen bonds, weaker interactions such as C-H···π and π-π stacking interactions play a significant role in the supramolecular assembly. researchgate.netnih.gov The packing diagrams of related structures often show cross-stacking arrangements with layer spacing indicative of aromatic π-π interactions. nih.gov The comprehensive analysis of these varied interactions is essential for understanding the crystal engineering principles that govern these compounds. gla.ac.uk
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the dynamic behavior of pyrrolopyrazole systems in solution, particularly for analyzing tautomerism. bohrium.com The fused ring system of 2,6-dihydropyrrolo[2,3-c]pyrazol-5(4H)-one can exist in several tautomeric forms, including keto-enamine and enol-imine structures. mdpi.comsciforum.net The relative populations of these tautomers can be influenced by the solvent and the nature of substituents. mdpi.comsciforum.net
¹H and ¹³C NMR spectra provide critical information for structural assignment. For example, in the structurally related 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, ¹H NMR spectra in DMSO-d₆ show characteristic high-field shifts for the protons of the 2-hydroxyphenyl moiety. nih.gov The presence of broad signals for O-H and N-H protons often indicates exchange processes. nih.gov The assignment of carbon signals in the pyrazole ring can sometimes be challenging due to low intensity but can be aided by using different solvents like trifluoroacetic acid (CF₃COOD), which can cause protonation and shift the signals. nih.gov
Advanced NMR techniques, including ¹⁵N NMR and two-dimensional experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used for unambiguous structural confirmation. nih.gov NOESY experiments can confirm the spatial proximity of specific protons, which is crucial for distinguishing between isomers. nih.gov The study of tautomeric equilibria using NMR provides fundamental insights into the chemical reactivity and potential biological activity of these compounds. bohrium.com
Table 1: Representative ¹H NMR Spectral Data for a Pyrrolopyrazole Analogue
| Functional Group/Proton | Chemical Shift (δ ppm) | Multiplicity | Solvent |
| NH (pyrazole) | 9.78 | brs | DMSO-d₆ |
| Aromatic CH | 8.09 | d | DMSO-d₆ |
| Aromatic CH | 7.60 | t | DMSO-d₆ |
| CH₂ | 2.62 | s | DMSO-d₆ |
| CH₃ | 2.21 | s | DMSO-d₆ |
Data adapted from a representative pyrazolone (B3327878) derivative synthesis. niscpr.res.in
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a key analytical method used to determine the molecular weight of this compound and its analogues, and to elucidate their structures through fragmentation analysis. niscpr.res.in Techniques such as electrospray ionization (ESI) coupled with quadrupole time-of-flight (QTOF) tandem mass spectrometry (MS/MS) are employed to study the dissociation pathways of protonated molecules. researchgate.net
For related fused pyrazole systems like pyrano[2,3-c]pyrazol-6-ones, the fragmentation is often initiated by the elimination of a carbon monoxide (CO) molecule. asianpubs.orgasianpubs.org This initial loss is typically followed by the loss of a hydrogen atom, rearrangement, and subsequent elimination of an RCN group. asianpubs.orgasianpubs.org
Studies on pyrrolo[3,4-c]pyrazole derivatives, which serve as Aurora kinase inhibitors, have identified characteristic fragmentation pathways. researchgate.net Common findings include the elimination of substituent groups and the cleavage of bonds within the pyrrole (B145914) ring, such as the C(4)-N(5) and C(6)-N(5) bonds. researchgate.net The precise fragmentation pattern depends on the most favorable protonation site on the molecule. researchgate.net Accurate mass measurements allow for the confident determination of the elemental composition of fragment ions, providing robust support for proposed fragmentation mechanisms. researchgate.net
Table 2: Common Fragmentation Pathways in Pyrano[2,3-c]pyrazole Analogues
| Initial Ion | Primary Loss | Secondary Loss | Resulting Fragment |
| [M+H]⁺ | CO | H | [M+H-CO-H]⁺ |
| [M+H]⁺ | CO | RCN | [M+H-CO-RCN]⁺ |
| [M+H]⁺ | RN₂ | N₂ | Aromatic Ion |
Data generalized from fragmentation studies of pyranopyrazoles. asianpubs.orgasianpubs.org
Photophysical Properties and Fluorescence Studies of Pyrrolopyrazole Fluorophores
The fusion of pyrrole and pyrazole rings can create novel fluorophores with interesting photophysical properties. nih.gov Pyrazole derivatives are recognized as a class of small-molecule fluorophores that can exhibit intense and tunable emission. mdpi.com Similarly, pyrrole-containing systems like diketopyrrolopyrrole (DPP) are known for their strong absorption and fluorescence, high quantum yields, and excellent photostability. mdpi.com
The photophysical characteristics of these fluorophores, including absorption maxima (λ_abs), emission maxima (λ_em), Stokes shifts, and fluorescence quantum yields (Φ_F), are highly dependent on the molecular structure and the surrounding environment. mdpi.comnih.gov For instance, introducing conformational restraints, such as in the fused pyrrolopyrazole system, can lead to bathochromic (red) shifts in the absorption bands compared to more flexible analogues. mdpi.com
The fluorescence of these compounds can be sensitive to environmental factors like solvent polarity and pH. nih.govmdpi.com Some pyrazole-based probes have been designed to detect changes in acidity, where protonation of the pyrazole nitrogen leads to significant shifts in the absorption and emission spectra, forming the basis for fluorescent sensing applications. mdpi.com The study of analogues such as pyrano[2,3-c]pyrazoles has shown that these molecules can exhibit dual-band fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT), making them valuable for advanced imaging and sensing. nih.gov
Table 3: Example Photophysical Data for Pyranoindole Fluorophores
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Analogue 7a | 333 | 500 | 167 | 0.14 |
| Analogue 8a | 291 | 500 | 209 | 0.58 |
Data from a study on related fused heterocyclic fluorophores in acetonitrile. nih.gov
Computational and Theoretical Investigations of the Pyrrolo 2,3 C Pyrazol System
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been widely applied to study pyrazole (B372694) and its fused heterocyclic derivatives. These methods provide a robust framework for investigating the fundamental properties of the pyrrolo[2,3-c]pyrazol scaffold at the electronic level.
DFT calculations are highly effective in elucidating the regioselectivity of chemical reactions involving pyrazole systems. By modeling the transition states of different possible reaction pathways, researchers can predict the most energetically favorable outcome. For instance, in 1,3-dipolar cycloaddition reactions used to synthesize pyrazole cores, DFT has been employed to analyze the transition states. rsc.org This analysis revealed that the observed 3,4-diaryl product corresponded to the pathway with the lowest activation energy, thus leading to the most stable regioisomer. rsc.org Such computational validation confirms experimental observations and provides a predictive tool for designing regioselective syntheses of complex heterocyclic systems. rsc.org
The electronic properties of the pyrrolo[2,3-c]pyrazol system can be thoroughly analyzed using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters that govern the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
In studies of pyrazole-hydrazone derivatives, DFT calculations have been used to map the electron density distribution of these frontier orbitals. nih.gov The HOMO is often localized on electron-rich portions of the molecule, while the LUMO is centered on electron-deficient areas, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov This analysis helps in understanding the charge transfer characteristics within the molecule. nih.govresearchgate.net For example, a comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid revealed high electronic stability and low reactivity, properties that are essential for potential optoelectronic applications. nih.gov
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-Hydrazone Derivative L1 | -6.12 | -1.74 | 4.38 | nih.gov |
| Pyrazole-Hydrazone Derivative L2 | -6.89 | -1.14 | 5.75 | nih.gov |
A key validation of computational methods is the comparison of calculated molecular geometries with experimental data, typically obtained from X-ray crystallography. DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. Studies on novel pyrazole derivatives have shown that optimized bond lengths calculated via DFT are very close to the experimental values. nih.gov For instance, the calculated bond lengths for the C=O, O-C, and N-N bonds in a pyrazole-hydrazone derivative were found to be in excellent agreement with the values observed in its X-ray crystal structure. nih.gov This concordance between theoretical and experimental data confirms that the computational model provides an accurate representation of the molecule's geometry. nih.govcu.edu.eg
| Bond | Experimental (X-ray) | Theoretical (DFT) | Reference |
|---|---|---|---|
| C=O | 1.227(3) | 1.24394 | nih.gov |
| O-C | 1.363(3) | 1.38125 | nih.gov |
| N-N (pyrazole ring) | 1.383(3) | 1.37144 | nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential inhibitors. Derivatives of pyrazole and related fused systems like pyrano[2,3-c]pyrazole have been extensively studied using molecular docking to explore their interactions with various biological targets. nih.govbiointerfaceresearch.comresearchgate.net
Docking studies have identified potential inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.net These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole derivatives and amino acid residues in the active site of the protein. The binding affinity is often quantified by a docking score or binding energy, with lower values indicating a more favorable interaction. nih.govresearchgate.net For example, certain pyrazole derivatives showed minimum binding energies ranging from -8.57 to -10.35 kJ/mol with targets like VEGFR-2 and CDK2. nih.gov Similarly, docking of pyrano[2,3-c]pyrazole compounds against bacterial enzymes like E. coli MurB and S. aureus DNA gyrase B has revealed significant binding energies, suggesting their potential as antimicrobial agents. biointerfaceresearch.com
Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the ligand-protein complex over time. nih.govsemanticscholar.org MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of the interactions predicted by docking and assessing the flexibility of the protein's active site. nih.govresearchgate.net
| Derivative Class | Protein Target | Best Binding Energy (kJ/mol) | Potential Application | Reference |
|---|---|---|---|---|
| 1H-Pyrazole derivative (1b) | VEGFR-2 | -10.09 | Anticancer | nih.gov |
| 1H-Pyrazole derivative (1d) | Aurora A | -8.57 | Anticancer | nih.gov |
| 1H-Pyrazole derivative (2b) | CDK2 | -10.35 | Anticancer | nih.gov |
| Pyrano[2,3-c]pyrazole (5c) | E. coli MurB | -8.3 | Antimicrobial | biointerfaceresearch.com |
| Pyrano[2,3-c]pyrazole (5b) | S. aureus DNA gyrase B | -8.5 | Antimicrobial | biointerfaceresearch.com |
In Silico Scaffold Design and Virtual Screening Approaches
The pyrrolo[2,3-c]pyrazole scaffold serves as a template for the design of new bioactive molecules. In silico scaffold design and virtual screening are powerful strategies for rapidly identifying promising drug candidates from large chemical libraries. nih.gov In this approach, a library of virtual compounds, often based on a core scaffold like pyrano[2,3-c]pyrazole, is computationally screened against a specific biological target. gsconlinepress.com
Structure-based virtual screening (SBVS) involves docking a large number of compounds into the active site of a target protein to identify those with the highest predicted binding affinities. semanticscholar.org This technique has been successfully used to screen libraries of pyrazole derivatives against various cancer targets, filtering out less active compounds and prioritizing a smaller subset for synthesis and experimental testing. semanticscholar.org Similarly, researchers have designed and screened derivatives of pyrano[2,3-c]pyrazoles as potential inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory applications and viral proteases for antiviral therapy. nih.govgsconlinepress.com These computational approaches accelerate the drug discovery process by focusing resources on the most promising molecules, thereby reducing the time and cost associated with identifying new therapeutic agents. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for 2,6 Dihydropyrrolo 2,3 C Pyrazol 5 4h One
Development of Novel and Green Synthetic Methodologies
The synthesis of pyrazole-based heterocycles is continually evolving, with a significant trend towards environmentally benign and efficient methods. nih.govrsc.org Future research concerning 2,6-dihydropyrrolo[2,3-c]pyrazol-5(4H)-one will likely prioritize the adoption of green chemistry principles.
Key areas of development include:
Microwave- and Ultrasound-Assisted Synthesis: These non-traditional energy sources offer substantial advantages over conventional heating, such as dramatically reduced reaction times, improved product yields, and enhanced selectivity. eurekaselect.comaminer.cnresearchgate.netrsc.org Microwave irradiation, in particular, has been successfully employed in the multicomponent synthesis of related pyranopyrazole derivatives, achieving in minutes what might take hours conventionally. nih.gov For instance, one study highlighted that a microwave-assisted method yielded the desired product in just 25 minutes with an 88% yield, compared to 1.4 hours and an 80% yield via conventional heating. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all starting materials. nih.gov This approach aligns with green chemistry by minimizing waste, reducing the number of synthetic steps, and improving atom economy. The development of novel MCRs will be crucial for creating libraries of substituted this compound derivatives. nih.gov
Eco-Friendly Catalysts and Solvents: The move away from hazardous solvents and catalysts is a central theme in green synthesis. Future methodologies will likely focus on using water as a solvent, which is inexpensive, non-toxic, and environmentally safe. gsconlinepress.com The use of benign catalysts, such as L-tyrosine or simple bases like NaOH in aqueous-ethanolic solutions, is also a promising avenue for the synthesis of related pyranopyrazoles. nih.gov
| Synthesis Technique | Key Advantages | Example Application (Related Structures) |
| Microwave Irradiation | Reduced reaction time, higher yields, energy efficiency. nih.govresearchgate.net | Four-component synthesis of pyranopyrazoles in 5-6 minutes. nih.gov |
| Ultrasound Assistance | Milder reaction conditions, enhanced mass transfer. eurekaselect.comresearchgate.net | Synthesis of pyrazole (B372694) derivatives with better yields and shorter reaction times. researchgate.net |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | One-pot synthesis of functionalized dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. nih.gov |
| Green Solvents/Catalysts | Reduced environmental impact, lower cost, increased safety. gsconlinepress.com | Use of water or water-ethanol mixtures with benign catalysts like L-tyrosine. nih.gov |
Exploration of New Biological Targets and Pathways
Derivatives of fused pyrazoles are well-documented for their wide range of pharmacological activities, particularly as anticancer agents. nih.gov Future research on this compound will aim to identify novel biological targets and elucidate the specific molecular pathways through which its derivatives exert their effects.
Promising areas for exploration include:
Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Pyrazole-based compounds have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Akt, and tyrosine kinases. nih.govnih.goveco-vector.com For example, derivatives of the related pyrrolo[3,4-c]pyrazole scaffold have been investigated as CDK2 inhibitors. nih.gov Future studies should screen this compound derivatives against a broad panel of kinases to identify specific targets involved in cancer cell proliferation and survival. A study on a thieno[2,3-c]pyrazole derivative, a close structural analog, revealed its ability to interfere with Src and MAP kinase signaling pathways, suggesting a promising direction for investigation. mdpi.com
Apoptosis Induction: A key goal in cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Many pyrazolone (B3327878) derivatives have been shown to trigger apoptosis through various mechanisms, including activation of caspase pathways and disruption of mitochondrial function. japsonline.comnih.gov Investigating the pro-apoptotic potential of novel this compound compounds in different cancer cell lines is a critical next step.
Anti-inflammatory and Antiviral Targets: Beyond cancer, pyrazole scaffolds are known for their anti-inflammatory and antiviral properties. nih.gov For instance, pyrano[2,3-c]pyrazole derivatives have been designed as potential inhibitors of human coronaviruses and have also been evaluated as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. nih.govgsconlinepress.com Screening new derivatives against targets relevant to inflammatory diseases and viral replication could open up new therapeutic avenues.
Advanced Computational Modeling in Drug Discovery
In silico techniques are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. ijpbs.com Applying these methods to the this compound scaffold can significantly accelerate the identification of potent and selective inhibitors.
Future computational efforts should focus on:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. amazonaws.comamazonaws.com For this compound derivatives, docking studies can be used to screen them against the active sites of known biological targets, such as various protein kinases, to prioritize compounds for synthesis and biological testing. researchgate.netsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.com Developing robust QSAR models for a series of this compound analogs can help predict the activity of unsynthesized compounds and guide the design of molecules with enhanced potency. biointerfaceresearch.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of binding stability and interactions. nih.gov For the most promising docked poses, MD simulations can validate the stability of the interactions and help refine the design of next-generation inhibitors. mdpi.com
| Computational Method | Application in Drug Discovery | Relevance to Pyrrolo[2,3-c]pyrazol-5-one |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. amazonaws.com | Screening derivatives against kinase active sites to identify potential inhibitors. researchgate.net |
| QSAR | Correlates chemical structure with biological activity to predict potency. biointerfaceresearch.com | Guiding the design of new analogs with improved therapeutic activity. |
| MD Simulations | Simulates the movement of atoms to assess binding stability and dynamics. nih.govmdpi.com | Validating docking results and understanding the flexibility of the ligand-target complex. |
Integration with Combinatorial Chemistry and High-Throughput Screening for Scaffold Diversification
To fully explore the therapeutic potential of the this compound core, a large and diverse collection of derivatives is needed. The integration of combinatorial chemistry with high-throughput screening (HTS) provides a powerful platform for achieving this.
Future strategies should involve:
Combinatorial Synthesis: This approach allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov By employing multicomponent reactions, diverse building blocks can be systematically introduced around the pyrrolo[2,3-c]pyrazol-5-one scaffold. An efficient synthetic procedure for creating libraries of the related dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones has already been demonstrated, providing a blueprint for similar efforts with the target compound. nih.gov
High-Throughput Screening (HTS): HTS enables the rapid testing of thousands of compounds against a specific biological target. Screening a combinatorial library of this compound derivatives against various cellular or enzymatic assays can quickly identify "hit" compounds with desired biological activity. mdpi.com Notably, a high-throughput screen of a small molecule library was successful in identifying a unique thieno[2,3-c]pyrazole derivative with potent cytotoxic effects against cancer cells, demonstrating the power of this approach. mdpi.com
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse small molecules. Applying DOS principles to the pyrrolo[2,3-c]pyrazol-5-one core could lead to the discovery of compounds with entirely new biological functions, expanding the therapeutic utility of this scaffold beyond initial expectations.
By focusing on these emerging research avenues, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 2,6-dihydropyrrolo[2,3-c]pyrazol-5(4H)-one and its derivatives?
The core structure is typically synthesized via multicomponent reactions (MCRs). A widely used method involves the condensation of 1H-pyrazol-5(4H)-one with aromatic aldehydes and malononitrile under basic conditions, forming dihydropyrano[2,3-c]pyrazole derivatives through a tandem Michael addition-Thorpe-Ziegler mechanism . Catalysts like silica-grafted ionic liquids or [TMBSED][TFA]₂ improve yields (80–95%) and reduce reaction times (15–60 minutes) . For functionalized derivatives, substitution at the N1 position (e.g., methyl or phenyl groups) can be introduced during the initial pyrazole synthesis .
Q. How is tautomerism in this compound characterized experimentally?
Tautomeric equilibria (e.g., 1,4-dihydro vs. 2,4-dihydro forms) are resolved using NMR spectroscopy. For example, ¹H NMR chemical shifts at δ 5.2–5.8 ppm indicate enaminone tautomers, while ¹³C NMR signals near 160–170 ppm confirm carbonyl groups. X-ray crystallography further stabilizes tautomeric assignments by revealing hydrogen-bonding patterns (e.g., N–H⋯O interactions with bond lengths of ~2.8 Å) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- Melting point analysis to assess purity (e.g., derivatives melt between 155–230°C) .
- ¹H/¹³C NMR for structural elucidation (e.g., coupling constants confirm diastereomeric ratios) .
- HPLC-MS for quantifying impurities and verifying molecular weights .
Advanced Research Questions
Q. What strategies optimize the synthesis of enantiomerically pure derivatives for biological testing?
Chiral auxiliaries or asymmetric catalysis can be employed. For example, tert-butyl carboxylate intermediates (e.g., Omarigliptin precursors) are resolved via chiral HPLC or enzymatic kinetic resolution. Stereochemical outcomes are validated using circular dichroism (CD) or single-crystal X-ray diffraction .
Q. How do substituents at the N1 and C3 positions influence biological activity?
- N1 substitution : Methyl or phenyl groups reduce tautomerism, stabilizing bioactive conformations. For instance, 5-morpholino derivatives exhibit cytotoxicity (IC₅₀ = 1.2–3.5 µM) in ovarian cancer models .
- C3 modification : Electron-withdrawing groups (e.g., sulfonyl) enhance DPP-4 inhibition (e.g., Omarigliptin’s IC₅₀ = 0.9 nM) by improving target binding .
Q. What mechanistic insights explain contradictions in reaction yields under varying conditions?
Competing pathways (e.g., keto-enol tautomerization vs. cyclization) can lead to byproducts. Kinetic studies using in situ IR or LC-MS reveal that basic conditions favor enolate formation, while polar solvents (DMF) accelerate cyclization. Contradictory yields in literature often stem from incomplete reactant solubility or catalyst deactivation .
Q. How are green chemistry principles applied to improve sustainability in synthesis?
- Solvent-free conditions : Ultrasound-assisted reactions reduce energy consumption (e.g., 40 kHz, 30 minutes) .
- Aqueous media : Magnetized water enhances reaction efficiency (90% yield) by stabilizing intermediates via hydrogen bonding .
- Recyclable catalysts : Silica-supported ionic liquids maintain >85% activity after 5 cycles .
Q. What in silico tools predict the pharmacokinetic properties of novel derivatives?
Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects with logP, solubility, and metabolic stability. For example, trifluoromethyl groups at C6 improve membrane permeability (calculated Papp >1 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
